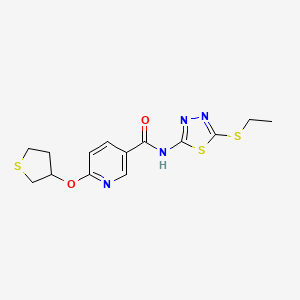

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is an intricate compound characterized by its thiadiazole and nicotinamide moieties. Its structure provides a unique set of properties that make it valuable for various scientific and industrial applications. Thiadiazole rings are known for their bioactivity, while nicotinamide is a key part of the vitamin B3 complex.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves multiple steps, starting from basic organic precursors. Initial steps include the formation of the 1,3,4-thiadiazole ring through cyclization reactions involving thiosemicarbazide. Subsequent reactions introduce the ethylthio and tetrahydrothiophen-3-yl groups via substitution and addition reactions, respectively. The final stage involves coupling with nicotinamide under specific conditions, often requiring catalysts and careful control of temperature and pH.

Industrial Production Methods: : Industrial production scales up the laboratory procedures, often utilizing continuous flow systems to ensure consistent yields and purity. Techniques such as microwave-assisted synthesis and catalysis with metal-organic frameworks can enhance efficiency and reduce reaction times.

Análisis De Reacciones Químicas

Types of Reactions: : The compound undergoes a variety of chemical reactions, including:

Oxidation: : Converts the ethylthio group into sulfoxide or sulfone derivatives.

Reduction: : Targets the nitro group within the nicotinamide ring.

Substitution: : Halogenations or alkylations occur on the thiadiazole ring.

Common Reagents and Conditions: : Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents such as bromine for substitution reactions.

Major Products Formed: : These reactions yield diverse products such as sulfoxides, amines, and halogenated derivatives, each possessing distinct properties for further applications.

Aplicaciones Científicas De Investigación

Chemistry: : Used as a precursor for synthesizing other complex organic molecules, facilitating the development of new materials.

Biology: : Investigated for its potential as an antimicrobial agent due to the bioactivity of the thiadiazole ring.

Medicine: : Explored for its potential role in drug design, particularly for its nicotinamide component, which is crucial in energy metabolism.

Industry: : Utilized in the manufacture of advanced polymers and coatings due to its unique chemical properties.

Mecanismo De Acción

The mechanism by which N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide exerts its effects is multifaceted. At the molecular level, it interacts with various enzymes and receptors, potentially inhibiting bacterial growth by disrupting essential metabolic pathways. The thiadiazole ring can interfere with DNA synthesis, while the nicotinamide moiety is involved in redox reactions critical for cellular respiration.

Comparación Con Compuestos Similares

Comparison with compounds such as N-(5-methylthio)-1,3,4-thiadiazol-2-yl)-nicotinamide highlights its unique structural features, specifically the tetrahydrothiophen-3-yl group, which imparts distinct physicochemical properties. Similar compounds include:

N-(5-Methylthio)-1,3,4-thiadiazol-2-yl)-nicotinamide

N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-6-(methoxy)nicotinamide

These analogs share the core thiadiazole and nicotinamide structures but differ in their substituent groups, impacting their reactivity and application potential.

Actividad Biológica

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound that exhibits a range of biological activities. The compound incorporates a thiadiazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N7O2S3, with a molecular weight of approximately 449.6 g/mol. The presence of multiple functional groups contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole ring have been shown to inhibit various bacterial strains effectively.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiadiazole derivatives against Xanthomonas oryzae and Fusarium graminearum. The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide demonstrated an inhibition rate of 56% against X. oryzae at a concentration of 100 μg/mL, outperforming commercial bactericides like thiodiazole-copper .

| Compound Name | Bacterial Strain | Concentration (μg/mL) | Inhibition Rate (%) |

|---|---|---|---|

| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide | X. oryzae | 100 | 56 |

| Thiodiazole-Copper | X. oryzae | - | - |

Antiviral Activity

The antiviral potential of thiadiazole derivatives has also been explored in various studies. Initial findings suggest that these compounds could inhibit the replication of certain viruses.

Research Findings

In vitro studies have shown that some thiadiazole derivatives possess antiviral properties against human coronaviruses. A comparative analysis indicated that specific substitutions on the thiadiazole ring enhanced antiviral activity significantly .

| Compound Name | Virus Strain | IC50 (μM) | Reference |

|---|---|---|---|

| Thiadiazole Derivative A | HCoV-229E | 10 | |

| Thiadiazole Derivative B | HCoV-OC43 | 15 |

The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors involved in microbial growth and viral replication. The thiadiazole moiety is believed to interfere with metabolic pathways critical for pathogen survival.

Propiedades

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S3/c1-2-22-14-18-17-13(23-14)16-12(19)9-3-4-11(15-7-9)20-10-5-6-21-8-10/h3-4,7,10H,2,5-6,8H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRGMDPUZJWWEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=CN=C(C=C2)OC3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.